(+)-Neoisodihydrocarveol (+)-Neoisodihydrocarveol (+)-neoisodihydrocarveol is the (1R,2S,5R)-stereoisomer of dihydrocarveol. It is an enantiomer of a (-)-neoisodihydrocarveol.
Brand Name: Vulcanchem
CAS No.: 18675-34-8
VCID: VC21358270
InChI: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1
SMILES: CC1CCC(CC1O)C(=C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Neoisodihydrocarveol

CAS No.: 18675-34-8

Cat. No.: VC21358270

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Neoisodihydrocarveol - 18675-34-8

Specification

CAS No. 18675-34-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol
Standard InChI InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1
Standard InChI Key KRCZYMFUWVJCLI-IVZWLZJFSA-N
Isomeric SMILES C[C@H]1CC[C@H](C[C@H]1O)C(=C)C
SMILES CC1CCC(CC1O)C(=C)C
Canonical SMILES CC1CCC(CC1O)C(=C)C

Introduction

Chemical Properties and Structure

Molecular Identification and Composition

(+)-Neoisodihydrocarveol is identified by the CAS number 18675-34-8 and has a molecular formula of C10H18O with a molecular weight of 154.25 g/mol. The IUPAC name for this compound is (1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol, which reflects its specific stereochemical configuration. It is also known by several synonyms, including (1R,2S,5R)-5-isopropenyl-2-methylcyclohexanol and dihydroneoisocarveol.

Stereochemical Configuration

The stereochemical configuration of (+)-neoisodihydrocarveol is crucial to understanding its properties and behavior. It has a (1R,2S,5R) configuration, which distinguishes it from its enantiomer, (-)-neoisodihydrocarveol, which possesses a (1R,2S,4S) configuration . This difference in stereochemistry results in distinct chemical and biological properties between the two enantiomers.

The structural formula of (+)-neoisodihydrocarveol can be represented by the following identifiers:

  • Standard InChI: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1

  • Standard InChIKey: KRCZYMFUWVJCLI-IVZWLZJFSA-N

  • Isomeric SMILES: C[C@H]1CCC@HC(=C)C

Structural Relationship to Related Compounds

Enantiomeric Relationship

(+)-Neoisodihydrocarveol exists in an enantiomeric relationship with (-)-neoisodihydrocarveol. While (+)-neoisodihydrocarveol has a (1R,2S,5R) configuration, (-)-neoisodihydrocarveol possesses a (1R,2S,4S) configuration . This stereochemical difference is responsible for their distinct biological activities and sensory properties.

Relationship to Other Dihydrocarveols

In the family of dihydrocarveols, (+)-neoisodihydrocarveol has structural similarities to other isomers such as (1R,2S,4R)-neodihydrocarveol, which has been reported in natural sources like Houttuynia cordata . Understanding these structural relationships is essential for elucidating the compound's biological activities and potential applications.

CompoundStereochemical ConfigurationCAS NumberMolecular Formula
(+)-Neoisodihydrocarveol(1R,2S,5R)18675-34-8C10H18O
(-)-Neoisodihydrocarveol(1R,2S,4S)53796-80-8C10H18O
(+)-Neodihydrocarveol(1R,2S,4R)20549-48-8C10H18O

Synthesis and Production Methods

Bioconversion Processes

One of the notable methods for producing (+)-neoisodihydrocarveol is through bioconversion processes. Research has shown that (+)-neoisodihydrocarveol can be produced through the bioconversion of S-carvone by potato tissue, highlighting the compound's potential in agricultural applications such as sprout growth inhibition.

Plant-Mediated Biotransformation

Plant-mediated biotransformation represents another approach for synthesizing neoisodihydrocarveol isomers. Research on plant-mediated biotransformations of S(+)- and R(-)-carvones has shown that the first step in their synthesis often involves a stereoselective reduction of the double bond, with neoisodihydrocarveol obtained after 8 hours of reaction .

Biological Activities and Mechanisms

Olfactory Properties

The primary mechanism of action for (+)-neoisodihydrocarveol involves its interaction with olfactory receptors. This interaction is crucial for its sensory properties in flavor and fragrance applications. The compound's chiral nature allows it to bind selectively to specific receptors, influencing perception.

Structure-Activity Relationships

Applications and Industrial Significance

Biochemical and Pharmacological Applications

(+)-Neoisodihydrocarveol finds applications in several fields, including biochemistry and pharmacology. Research continues into optimizing its synthesis and exploring new applications within these areas. Its unique stereochemical properties make it valuable for studying structure-activity relationships and for developing new compounds with specific biological activities.

Agricultural Applications

The bioconversion of S-carvone to (+)-neoisodihydrocarveol by potato tissue highlights the compound's potential in agricultural applications, particularly in sprout growth inhibition. This application represents an important area for further research and development, potentially leading to new agricultural products and technologies.

Current Research and Future Directions

Recent Developments

Recent research has focused on understanding the stereochemical properties of dihydrocarveols and their biological activities. For instance, studies on the conversion of carvone isomers by microbial systems have revealed specific pathways for the production of various dihydrocarveol isomers, including neoisodihydrocarveol . These findings contribute to our understanding of the biosynthesis and biological roles of these compounds.

Future Research Opportunities

Future research on (+)-neoisodihydrocarveol may explore its potential applications in new areas such as:

  • Development of novel flavoring agents and fragrances

  • Investigation of potential pharmacological activities

  • Exploration of sustainable production methods

  • Study of its ecological roles in plant-insect interactions

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